molecular formula C15H13Cl2NO B239615 N-(2,3-dichlorophenyl)-2-(2-methylphenyl)acetamide

N-(2,3-dichlorophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B239615
M. Wt: 294.2 g/mol
InChI Key: BSCFWIGHJANRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(2-methylphenyl)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of various inflammatory conditions, including arthritis, migraine, and menstrual pain. It is also used as an analgesic and antipyretic agent. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that plays a key role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mechanism of Action

Diclofenac exerts its pharmacological effects by inhibiting the activity of COX, which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, modulation of the immune system, and alteration of renal function. Diclofenac has also been shown to have a cardioprotective effect by reducing the risk of myocardial infarction and stroke.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in laboratory experiments, including its well-established pharmacological profile, its availability in various formulations, and its relatively low cost. However, diclofenac also has some limitations, including its potential for toxicity and its narrow therapeutic index.

Future Directions

There are several future directions for research on diclofenac, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential for use in the treatment of cancer and other diseases, and the exploration of its effects on the microbiome and the gut-brain axis. Additionally, further research is needed to better understand the mechanisms underlying the cardioprotective effects of diclofenac and to develop strategies for minimizing its potential for toxicity.

Synthesis Methods

Diclofenac can be synthesized by several methods, including the reaction of 2,3-dichlorophenylacetic acid with 2-methylphenylamine in the presence of thionyl chloride, or the reaction of 2,3-dichlorophenylacetic acid with 2-methylphenol in the presence of phosphorus oxychloride. The purity of the synthesized diclofenac can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been used as a prophylactic agent for the prevention of migraine headaches.

properties

Product Name

N-(2,3-dichlorophenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-5-2-3-6-11(10)9-14(19)18-13-8-4-7-12(16)15(13)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

BSCFWIGHJANRNX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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